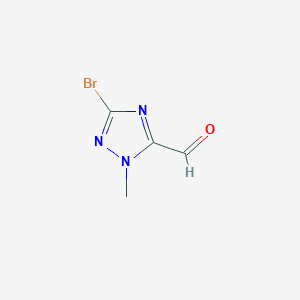

3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Description

Propriétés

IUPAC Name |

5-bromo-2-methyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c1-8-3(2-9)6-4(5)7-8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOWXROOEKFUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Methylation of 1,2,4-Triazole

| Method | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Alkylation using methyl chloride | 1,2,4-Triazole, potassium hydroxide, ethanol; methyl chloride addition; reflux | Formation of 1-methyl-1H-1,2,4-triazole |

The initial step involves nucleophilic methylation of 1,2,4-triazole with methyl chloride in the presence of a base (potassium hydroxide) under reflux conditions, yielding 1-methyl-1H-1,2,4-triazole.

Step 2: Regioselective Halogenation at the 5-Position

The bromination is achieved via electrophilic substitution at the 5-position, often utilizing N-bromosuccinimide or dibromomethane with a base like LDA to promote regioselectivity.

Step 3: Oxidation to the Aldehyde

| Method | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Oxidation of the brominated intermediate | Use of suitable oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO-based oxidations, in controlled conditions | Conversion of the bromide to the aldehyde group at the 5-position | Not explicitly detailed in the sources, but inferred from standard aldehyde synthesis protocols |

Alternatively, the aldehyde can be introduced via formylation using reagents like POCl₃ or via oxidation of a methyl group if present at the 5-position.

Detailed Reaction Pathway

The following table summarizes the typical sequence:

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The synthesis of related triazole derivatives has been extensively studied, with patents and research articles emphasizing regioselectivity and functional group compatibility.

- The use of organolithium reagents such as n-butyllithium or LDA is crucial for directed halogenation and subsequent functionalization.

- Oxidative methods for aldehyde formation are adaptable, with PCC being a common choice for mild oxidation without over-oxidation.

- The overall synthesis is modular, allowing for the introduction of various substituents at different positions, facilitating the synthesis of derivatives like the target compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound features a five-membered heterocyclic structure containing three nitrogen atoms, a bromine atom, a methyl group, and an aldehyde functional group. The presence of these functional groups contributes to its reactivity and biological activity, making it a valuable intermediate in synthetic chemistry.

Scientific Research Applications

1. Organic Synthesis:

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is widely employed as an intermediate in the synthesis of complex organic molecules. It facilitates the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. For instance, it can be utilized in reactions to form more complex triazole derivatives or other bioactive compounds .

2. Biochemical Studies:

In biochemical research, this compound serves as a tool for studying enzyme inhibitors and interactions with biological macromolecules. Its ability to form coordination complexes with transition metals enhances its utility in understanding enzyme mechanisms and cellular processes .

3. Medicinal Chemistry:

The compound has shown potential in the development of therapeutic agents, particularly in antimicrobial and anticancer research. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development .

4. Agricultural Applications:

In agrochemistry, this compound is explored for its potential use as a fungicide or herbicide precursor. Its reactivity can be harnessed to create compounds that protect crops from pathogens or enhance growth .

Case Study 1: Enzyme Inhibition

A study published in RSC Advances investigated the effects of this compound on specific kinase enzymes involved in cell signaling pathways. The results indicated that this compound can modulate kinase activity, leading to altered gene expression and cellular metabolism. This finding underscores its potential as an enzyme inhibitor in therapeutic applications .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of triazole derivatives highlighted the effectiveness of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, suggesting its utility as a lead compound for developing new antibiotics .

Mécanisme D'action

The mechanism of action of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine atom and the aldehyde group can enhance its binding affinity and specificity towards certain molecular targets. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-enzyme complex.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde with structurally analogous triazole derivatives, emphasizing differences in substituents, physicochemical properties, and reactivity:

Key Observations:

Substituent Effects on Reactivity: The aldehyde group in this compound enables condensation reactions (e.g., Schiff base formation), unlike its non-aldehyde analogs like 3-bromo-1-methyl-1H-1,2,4-triazole . Bromine at the 3-position enhances electrophilicity, facilitating Suzuki-Miyaura or Ullmann-type cross-coupling reactions, which are less feasible in the methyl-substituted analog (3-methyl-1H-1,2,4-triazole-5-carbaldehyde) .

Physicochemical Properties :

- The bromine atom significantly increases molecular weight (~202.02 vs. 111.10 for the parent aldehyde), impacting solubility and crystallization behavior .

- The ester derivative (ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate) exhibits higher lipophilicity due to the ethyl ester group, making it more suitable for membrane permeability studies in drug design .

Synthetic Utility :

- 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 99651-37-3) is synthesized via Grignard reactions using isopropyl magnesium chloride, as described in . Bromination of this parent compound likely involves electrophilic brominating agents (e.g., NBS or Br₂) under controlled conditions .

- In contrast, 3-bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2) is synthesized via direct bromination of 1-methyl-1H-1,2,4-triazole, bypassing aldehyde functionalization .

Safety and Handling :

- The methyl-substituted aldehyde (3-methyl-1H-1,2,4-triazole-5-carbaldehyde) carries GHS warnings for health hazards (H302, H312, H315), suggesting that the brominated analog may pose additional risks due to bromine’s toxicity .

Activité Biologique

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a significant compound within the triazole family, recognized for its reactivity and biological activity. The following sections detail its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure containing three nitrogen atoms, a bromine atom, a methyl group, and an aldehyde functional group. This unique configuration contributes to its diverse biological activities and applications in medicinal chemistry.

Mechanisms of Biological Activity

Biochemical Interactions:

The compound has been shown to interact with various enzymes and proteins, acting as a ligand for transition metals. This property allows it to form coordination complexes that can influence enzymatic activity and cellular processes.

Cell Signaling Modulation:

Research indicates that this compound can modulate cell signaling pathways, particularly those involving kinase enzymes. By altering kinase activity, it affects gene expression and cellular metabolism.

Enzymatic Inhibition:

The compound has demonstrated inhibitory effects on several enzymes. For instance, it has been studied as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), which plays a critical role in the proliferation of cancer cells. Inhibition of DHODH has been linked to anti-leukemic effects in animal models .

Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains. It exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Anticancer Effects

In vitro studies have shown that derivatives of this triazole compound possess potent anticancer properties. For example, it was found to have IC50 values against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| AGS | 2.63 ± 0.17 |

| MGC-803 | 3.05 ± 0.29 |

| HCT-116 | 11.57 ± 0.53 |

| HeLa | 13.62 ± 0.86 |

These results suggest that the compound's derivatives could serve as promising candidates for developing new anticancer therapies .

The mechanism by which this compound exerts its anticancer effects involves cell cycle arrest and induction of apoptosis in cancer cells. This was evidenced by upregulation of differentiation markers in leukemia models treated with DHODH inhibitors derived from the compound .

Summary of Applications

This compound serves multiple roles in scientific research:

- Synthesis Intermediate: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

- Biological Research: Acts as a building block for bioactive compounds and enzyme inhibitors.

- Therapeutic Development: Investigated for potential use in antimicrobial and anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde in academic research?

- Methodological Answer : The synthesis typically involves bromination and formylation steps. A plausible route includes:

Bromination : Introduce bromine at position 3 of 1-methyl-1H-1,2,4-triazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature) to avoid over-bromination .

Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at position 3. Optimize reaction time and stoichiometry to minimize side products like over-oxidation or decomposition .

- Key Considerations : Monitor intermediates via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C NMR, focusing on the aldehyde proton (δ ~9.8–10.2 ppm) and bromine-induced deshielding effects on adjacent protons .

- MS : Confirm molecular weight via ESI-MS, observing [M+H]⁺ or [M+Na]⁺ adducts.

- Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Visualize with ORTEP-3 to illustrate thermal ellipsoids and intermolecular interactions .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid ignition sources due to potential flammability of aldehydes .

- Storage : Store in airtight containers at –20°C, away from light to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

- Methodological Answer :

- Scenario : If NMR suggests a planar aldehyde group, but XRD shows non-planarity due to crystal packing forces.

- Resolution :

DFT Calculations : Compare experimental XRD bond angles/angles with gas-phase DFT-optimized structures to isolate crystal field effects .

Variable-Temperature NMR : Probe dynamic behavior (e.g., aldehyde rotation) to explain differences between solution and solid-state conformations .

Q. What are the implications of the bromine atom's position on the triazole ring's electronic properties?

- Methodological Answer :

- Electronic Effects : Bromine at position 3 withdraws electron density via inductive effects, polarizing the triazole ring. Use Hammett substituent constants (σₚ ≈ 0.23) to predict reactivity in nucleophilic attacks or cycloadditions .

- Experimental Validation : Compare reaction rates with non-brominated analogs (e.g., 1-methyl-1H-1,2,4-triazole-5-carbaldehyde) in SNAr reactions .

Q. How does the bromoalkyl substituent influence solubility and biological activity?

- Methodological Answer :

- Solubility : Measure logP (octanol/water partition coefficient) to assess hydrophobicity. Bromine increases molecular weight and lipophilicity, potentially reducing aqueous solubility .

- Bioactivity : Test antifungal activity against Candida albicans using broth microdilution assays. Compare with analogs (e.g., 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole) to isolate substituent effects .

Q. What strategies optimize crystallographic refinement for low-resolution data?

- Methodological Answer :

- SHELXL Parameters :

Use "SIMU" and "DELU" restraints to manage thermal motion in low-resolution datasets.

Apply "ISOR" constraints for anisotropic atoms with high displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.